6-乙基靛红

描述

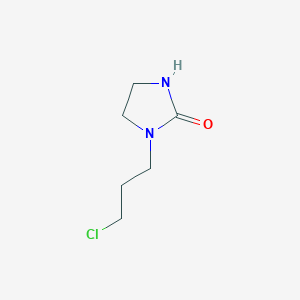

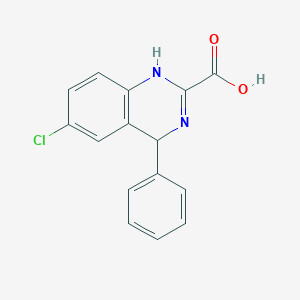

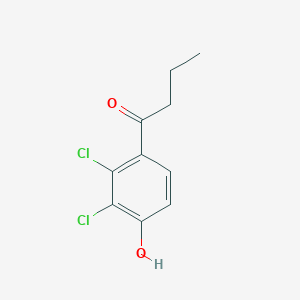

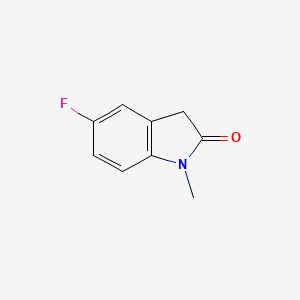

6-ethyl-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-ethyl-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物合成前体

6-乙基靛红由于其反应性和形成各种杂环化合物的能力,在药物合成中用作多功能前体。 它经历氧化、环扩展和醛醇缩合等反应,从而产生具有生物活性的分子,如 2-氧吲哚和靛红 .

抗癌剂开发

研究强调了 6-乙基靛红衍生物在开发抗癌剂方面的潜力。 这些衍生物靶向各种与癌症相关的蛋白质,如组蛋白脱乙酰酶、碳酸酐酶和酪氨酸激酶,在抗乳腺癌治疗中显示出前景 .

抗病毒研究

6-乙基靛红衍生物表现出广谱抗病毒特性。 它们已被研究用于其对流感病毒的有效性,以及作为针对新出现病毒疾病(包括冠状病毒株)的潜在疗法 .

抗菌应用

该化合物衍生物已显示出显著的抗菌活性,使其在开发新型抗菌药物方面具有价值。 它们对革兰氏阳性菌和革兰氏阴性菌均有效 .

染料工业

在染料工业中,6-乙基靛红衍生物用作合成各种染料的中间体。 它们的化学结构允许创建具有不同特性的各种着色剂 .

腐蚀防护

6-乙基靛红衍生物在腐蚀防护方面有应用。 它们充当抑制剂,保护金属表面免受腐蚀环境的影响,这在工业环境中至关重要 .

酶抑制

这些衍生物是脲酶和 α-葡萄糖苷酶等酶的有效抑制剂,这在治疗肾盂肾炎、胃病和糖尿病等疾病方面具有意义 .

神经学研究

由于 6-乙基靛红存在于哺乳动物组织中,因此它也引起了神经学研究的兴趣。 它正在研究其在调节大脑内生化过程方面的潜在作用 .

作用机制

Target of Action

6-Ethyl isatin, a derivative of isatin, has been found to have a broad spectrum of biological activities . Isatin is more selective for MAO-B than MAO-A and is responsible for increasing the dopamine level in the brain by inhibiting the MAO enzyme .

Mode of Action

Isatin derivatives, including 6-ethyl isatin, are known to interact with their targets, leading to various biochemical changes . For instance, isatin inhibits MAO enzymes, leading to an increase in dopamine levels in the brain .

Biochemical Pathways

Isatin and its derivatives, including 6-Ethyl isatin, can participate in a wide range of synthetic reactions, forming a variety of heterocyclic structures . These compounds affect various biochemical pathways, leading to their diverse biological and pharmacological properties . .

Result of Action

The result of 6-Ethyl isatin’s action can vary depending on its specific targets and the biochemical pathways it affects. Isatin derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitubercular, and antiproliferative properties . .

生化分析

Biochemical Properties

6-Ethyl isatin, like other isatin derivatives, is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Isatin derivatives have been reported to exhibit cytotoxicity against various cancer cells . For instance, a derivative of isatin was found to induce apoptosis and inhibit the migration of HepG2 cells

Molecular Mechanism

Isatin derivatives are known to undergo various chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation

Temporal Effects in Laboratory Settings

Isatin has been reported to exhibit antiviral activities

Dosage Effects in Animal Models

Isatin was reported to increase the level of brain isatin when injected into rats

Metabolic Pathways

Isatin is known to be involved in the metabolism of tryptophan

Transport and Distribution

Isatin derivatives have been reported to exhibit charge transport properties

Subcellular Localization

Proteins and their subcellular localizations can be predicted from their amino acid sequences

属性

IUPAC Name |

6-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-6-3-4-7-8(5-6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRUCDIVVJMXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550567 | |

| Record name | 6-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90924-07-5 | |

| Record name | 6-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(6-Aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1611004.png)

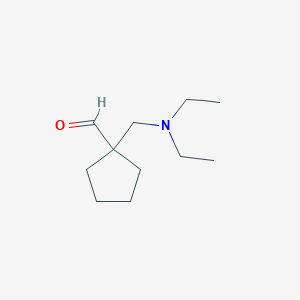

![Hexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B1611011.png)